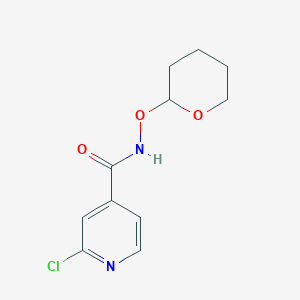

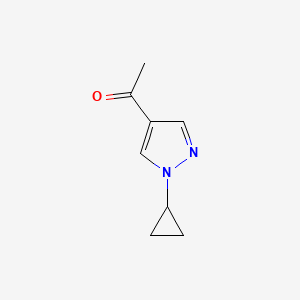

![molecular formula C12H12N6 B2812315 1-[(4-Methylphenyl)-(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole CAS No. 305851-35-8](/img/structure/B2812315.png)

1-[(4-Methylphenyl)-(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their diverse pharmacological effects, including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial activities .

Synthesis Analysis

1,2,4-Triazoles can be synthesized through various methods. One common method involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring with three nitrogen atoms. The position of these nitrogen atoms can vary, leading to different isomers .Chemical Reactions Analysis

The reactivity of 1,2,4-triazoles can be influenced by various substituents present in the triazole ring. For example, X-ray and NMR studies confirm that 3-halo-1,2,4-triazoles, 3-(2-hydroxyethylsulfanyl)-5-phenyl-1,2,4-triazole, and 3-(2-hydroxyethylsulfanyl)-5-methyl-1,2,4-triazole exist as N 1-H tautomers in solid phase and solution .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can be influenced by the specific substituents present in the triazole ring. For example, the tautomeric behavior of 1,2,4-triazoles can be affected by various substituents .科学的研究の応用

Synthesis and Antimicrobial Activities

1-[(4-Methylphenyl)-(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole and its derivatives have been synthesized and assessed for their antimicrobial activities. The synthesis involves various ester ethoxycarbonylhydrazones reacting with primary amines, followed by a series of conversions to obtain Schiff base and Mannich base derivatives. These compounds have demonstrated good to moderate activities against test microorganisms, showcasing their potential as antimicrobial agents (Bektaş et al., 2007).

Structural and Theoretical Analysis

The structure and spectroscopic parameters of 4-amino-1,2,4-triazole derivatives have been studied through Density Functional Theory (DFT) methods, revealing the presence of intermolecular hydrogen bonds in their structures. This structural analysis is essential for understanding their interactions and functions in biological systems. Additionally, their antileishmanial activity, particularly of a specific 4-amino-1,2,4-triazole derivative, has been highlighted, indicating their potential in treating leishmaniasis (Süleymanoğlu et al., 2017).

Antifungal and Antinociceptive Properties

Several 1,2,4-triazole derivatives have been synthesized to explore their anti-inflammatory and anti-nociceptive properties. The process involves starting with 4-methylbenzoic acid, and the resulting compounds are characterized through various spectroscopic methods. Some of these derivatives have shown significant anti-inflammatory and anti-nociceptive activity, demonstrating their potential in medical applications (Upmanyu et al., 2011).

Veterinary Applications

1,2,4-triazole derivatives have also been studied for their veterinary applications. A study explored the morphological composition of the blood of animals and certain biochemical indicators using a potential drug composed of two active 1,2,4-triazole compounds. The compounds showed a broad spectrum of biological activity, and their use led to positive clinical outcomes, indicating their efficacy in veterinary medicine (Ohloblina et al., 2022).

Antimicrobial Potential of Hydrazone Derivatives

Hydrazone derivatives bearing the 1,2,4-triazole moiety have been synthesized and evaluated for their antimycobacterial activities. These derivatives, characterized through various spectroscopic methods, have shown potential as antimycobacterial agents, with the methylsulfonyl-substituted derivative demonstrating the highest activity in this series (SARI et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(4-methylphenyl)-(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6/c1-10-2-4-11(5-3-10)12(17-8-13-6-15-17)18-9-14-7-16-18/h2-9,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTQJCUAIXJGBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(N2C=NC=N2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

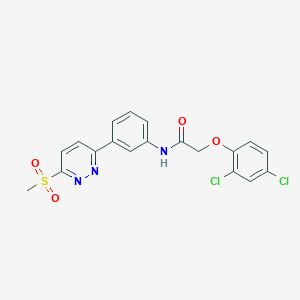

![N-(3-chloro-4-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2812232.png)

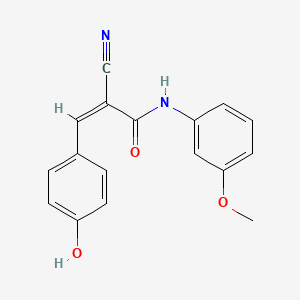

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2812233.png)

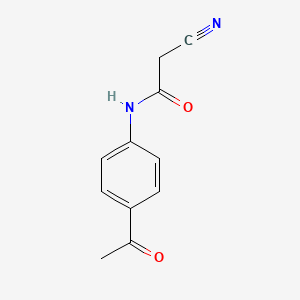

![1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B2812238.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2812240.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2812241.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2812249.png)

![1-benzyl-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2812251.png)

![3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(3-phenylpropyl)benzamide](/img/structure/B2812253.png)